1-Ethyl-2-hydrazino-1H-benzimidazole hydrate
Description
Properties
IUPAC Name |
(1-ethylbenzimidazol-2-yl)hydrazine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4.H2O/c1-2-13-8-6-4-3-5-7(8)11-9(13)12-10;/h3-6H,2,10H2,1H3,(H,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNOCYGSJCXPAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate typically involves the reaction of 1-ethylbenzimidazole with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
1-Ethyl-2-hydrazino-1H-benzimidazole hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate is utilized as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Oxidation: Using agents like hydrogen peroxide to form oxides.
- Reduction: Employing reducing agents such as sodium borohydride.
- Substitution Reactions: The hydrazino group can react with electrophiles to create substituted benzimidazole derivatives.
Biology
The compound has shown potential biological activities, particularly in:
- Antimicrobial Properties: Studies indicate that derivatives of benzimidazole compounds exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Research has demonstrated that certain derivatives possess antiproliferative effects against cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves interference with tubulin polymerization, which is crucial for cell division .
Case Study:
A series of new benzimidazolyl-2-hydrazones were synthesized and evaluated for their anthelmintic and antioxidant properties. In vitro tests showed potent activity against muscle larvae of Trichinella spiralis and moderate antiproliferative activity against cancer cells, correlating the observed effects with their ability to disrupt cellular processes .
Medicine
Research is ongoing regarding the therapeutic potential of this compound in treating various diseases:
- Therapeutic Agent Development: Investigations are focused on its role as a potential therapeutic agent targeting specific molecular pathways involved in diseases such as cancer and infections .
Pharmacological Insights:
Recent studies have highlighted the analgesic and anti-inflammatory properties of benzimidazole derivatives, indicating that these compounds could serve as alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects .
Industrial Applications
In industry, this compound is used in developing new materials with specific properties, such as polymers and coatings. Its ability to modify material characteristics makes it valuable in creating advanced materials for various applications.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Building block for organic synthesis | Reactivity in oxidation/reduction |
| Biology | Antimicrobial & anticancer research | Inhibition of cell proliferation |
| Medicine | Potential therapeutic agent | Analgesic & anti-inflammatory effects |
| Industry | Material development | Modification of material properties |
Mechanism of Action
The mechanism of action of 1-Ethyl-2-hydrazino-1H-benzimidazole hydrate involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Ethyl-2-hydrazino-1H-benzimidazole Hydrate
- Structure : Ethyl (N1), hydrazine (C2), and hydrate.
- Synthesis : Typically prepared by reacting ethyl-substituted benzimidazole esters with hydrazine hydrate under reflux .
- Key Features : The ethyl group enhances lipophilicity, while the hydrazine moiety enables condensation reactions for Schiff base formation .
2-(2-Methyl-1H-benzimidazol-1-yl)acetohydrazide
- Structure : Methyl (C2), acetohydrazide side chain.
- Synthesis : Derived from 2-methylbenzimidazole via alkylation with ethyl chloroacetate, followed by hydrazine hydrate treatment .
6-Methoxy-2-(hydrazinomethyl)-1H-benzimidazole
- Structure: Methoxy (C6), hydrazinomethyl (C2).
- Synthesis : Synthesized by refluxing 6-methoxy-2-mercaptobenzimidazole with hydrazine hydrate .
- Key Features: The methoxy group improves solubility in aqueous media, while the hydrazinomethyl chain allows for diverse functionalization .
2-Phenyl-1H-benzo[d]imidazole Derivatives
- Structure : Phenyl (C2), variable substituents.
- Synthesis : Oxidative condensation of o-phenylenediamine with benzaldehyde, followed by hydrazine-mediated hydrazide formation .
- Key Features : The phenyl group enhances π-π stacking interactions, useful in ligand-receptor binding .
Comparative Data Table
Biological Activity
1-Ethyl-2-hydrazino-1H-benzimidazole hydrate (CAS No. 1390654-97-3) is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique bicyclic structure, incorporating both an ethyl and a hydrazino group, which may contribute to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and comparisons with related compounds.
Chemical Structure and Synthesis
The empirical formula of this compound is C9H14N4O, with a molecular weight of 194.23 g/mol. The synthesis typically involves the reaction of 1-ethylbenzimidazole with hydrazine hydrate in solvents such as ethanol or methanol under controlled heating conditions. Following the reaction, recrystallization is performed to purify the product.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. This interaction may influence cellular pathways related to cell division and apoptosis, making it a candidate for therapeutic applications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzimidazole derivatives have shown effectiveness against various bacterial strains and parasites. Notably, studies have demonstrated that related compounds possess enhanced reactivity due to their hydrazine groups, which could be extrapolated to suggest that this compound may also exhibit similar properties .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. The mechanism appears to involve interference with tubulin polymerization, a critical process in cell division. In vitro tests have indicated that certain benzimidazole derivatives can inhibit the proliferation of cancer cells, which may be relevant for this compound as well .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzimidazole | Basic structure without substituents | Known for broad biological activities |
| 2-Hydrazinobenzimidazole | Contains a hydrazine group | Exhibits enhanced reactivity due to hydrazine |
| 1-Methyl-2-hydrazino-1H-benzimidazole | Methyl substitution instead of ethyl | Potentially different pharmacological properties |
| This compound | Ethyl and hydrazino groups | Unique combination may impart distinct activities |
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
- Anthelmintic Activity : Research on benzimidazolyl hydrazones has demonstrated significant anthelmintic effects against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin .
- Antioxidant Properties : Certain derivatives have shown antioxidant capabilities, suggesting potential applications in reducing oxidative stress in biological systems .
- Antiproliferative Effects : In vitro assays have revealed that some benzimidazole derivatives exhibit potent antiproliferative effects against breast cancer cell lines (e.g., MCF-7), indicating possible therapeutic uses for similar compounds .
Q & A
Q. Methodological Validation :
- IR Spectroscopy :
- N-H stretches at 3464–3395 cm⁻¹ (hydrazine and benzimidazole NH) .
- C=N stretches at 1674 cm⁻¹ (benzimidazole ring) .
- ¹H-NMR :
- Aromatic protons appear as multiplets at δ7.21–7.46 ppm .
- Ethyl group signals: CH₃ triplet at δ1.96 ppm, CH₂ quartet at δ4.12 ppm .
- Hydrazine NH singlet at δ5.93 ppm (D₂O exchangeable) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks align with the theoretical mass (e.g., m/z 218.2 for C₉H₁₂N₄O) .
Advanced: How can tautomerism in hydrazino-benzimidazoles complicate spectral interpretation, and how is this resolved?
Challenge : Hydrazino-benzimidazoles exhibit keto-enol tautomerism, leading to ambiguous NMR/IR data. For example, NH protons may split into multiple signals or show variable chemical shifts .
Resolution Strategies :
Solvent Selection : Use DMSO-d₆ to stabilize specific tautomers via hydrogen bonding, simplifying NMR spectra .
Variable Temperature NMR : Cooling to 0°C reduces proton exchange, resolving enol (δ10.93 ppm) and keto (δ12.31 ppm) forms .
X-ray Crystallography : Definitive structural assignment via crystallographic data (e.g., bond lengths and angles) .
Advanced: What experimental parameters optimize the yield of hydrazine substitution reactions in benzimidazole synthesis?
Q. Critical Factors :
- Reagent Ratios : A 1:1 molar ratio of benzimidazole-thiol to hydrazine hydrate minimizes side products (e.g., over-alkylation) .
- Reaction Time : Prolonged reflux (4–6 hours) ensures complete substitution, monitored by TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane) .
- Solvent Choice : Methanol enhances nucleophilicity of hydrazine compared to ethanol or DMF .
Yield Improvement : Post-reaction quenching with ice-cold water precipitates pure product (81–85% yield) .
Advanced: How can computational methods predict the reactivity of this compound in drug design?
Q. Methodological Approaches :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The hydrazine group shows high Fukui indices for nucleophilic attack .
Molecular Docking : Simulate interactions with biological targets (e.g., anticonvulsant receptors) using AutoDock Vina. Hydrazine’s NH groups form hydrogen bonds with Glu286 and Lys290 residues .
Advanced: How are structural contradictions in crystallographic data addressed for hydrazine derivatives?
Common Issues : Discrepancies arise from disordered water molecules in the hydrate or flexible ethyl/hydrazine groups .
Resolution Techniques :
High-Resolution XRD : Collect data at 100 K to reduce thermal motion artifacts.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H···N hydrogen bonds) to validate packing modes .
Twinned Data Refinement : Use SHELXL for robust refinement of twinned crystals, leveraging the HKLF5 format for intensity integration .
Advanced: What are the challenges in scaling up synthesis while maintaining purity?
Q. Key Considerations :
- Purification : Replace column chromatography with recrystallization (methanol/water) for large batches .
- Side Reactions : Control pH during hydrazine reactions (pH 6–7) to avoid decomposition into diazenes .
- Safety : Hydrazine hydrate is toxic; use closed reflux systems and scrubbers to trap NH3/N2H4 vapors .
Advanced: How do substituents on the benzimidazole ring influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl at position 4): Enhance anticonvulsant activity by increasing lipophilicity (LogP 2.1 vs. 1.8 for unsubstituted analogs) .
- Ethyl Group : Reduces metabolic degradation compared to methyl, confirmed via in vitro microsomal assays .
Validation : In vivo seizure models (e.g., MES and scPTZ) show ED50 values < 50 mg/kg for optimized derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
